rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of "rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid" involves multi-step chemical processes, including the protection of amino groups, condensation reactions, and selective functional group transformations. Techniques such as condensation of carboxylic acids with non-nucleophilic N-heterocycles using di-tert-butyl dicarbonate (Boc2O) under catalytic conditions illustrate the compound's versatile reactivity in forming complex organic structures (Umehara, Ueda, & Tokuyama, 2016).
Molecular Structure Analysis
The molecular structure of "rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid" is characterized by its pyrrolidine backbone, Boc-protected amino group, and dimethyl substitutions, which significantly influence its chemical reactivity and physical properties. Structural elucidation techniques such as X-ray crystallography reveal detailed insights into its stereochemistry and conformational preferences, critical for understanding its behavior in chemical reactions (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including enantioselective preparations, demonstrating its utility in synthesizing chiral molecules. It has been used as a chiral auxiliary in the enantioselective preparation of α-aryloxypropanoic acid herbicides, showcasing its effectiveness in producing molecules with high optical purity (Camps, Pérez, & Soldevilla, 1998).
Scientific Research Applications
Structural and Chemical Analysis
Structural Elucidation of Halogenated Carboxylic Acids Halogenated carboxylic acids, closely related to rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, have been pivotal in chemical synthesis and biochemical studies. Notably, (R)- and rac-2-bromo-3-methylbutyric acid were studied to understand hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. The structural elucidation through X-ray crystallography highlighted the staggered conformation as the preferred molecular structure, offering insights into intermolecular interactions, particularly in halogenated carboxylic acids (Seidel et al., 2020).
Synthesis and Chemical Transformations
Synthesis of rac-Detoxinin Attempts to synthesize the 3-oxo ester starting with N-Boc-3-hydroxyproline involved various chemical transformations, showcasing the role of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in complex chemical synthesis processes. Acylation, reduction, and lactone ring opening reactions were central to obtaining the title amino acid and its isomers, emphasizing the chemical's versatility in synthesis pathways (Häusler, 1983).
Chiral Auxiliary in Enantioselective Synthesis rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid and its derivatives have been utilized as chiral auxiliaries in the enantioselective preparation of compounds. This was evident in the synthesis of α-aryloxypropanoic acid herbicides and α-chlorocarboxylic acids, where rac-α-Chlorocarboxylic acids were formally deracemized using this compound as a chiral auxiliary. The process showcased high optical purity in the resulting compounds, underlining the importance of such chiral auxiliaries in producing enantiomerically enriched substances (Camps et al., 1998).
Crystallographic Studies and Molecular Conformation Crystallographic studies of related compounds, like 2-(N,N-dimethylaminoalkyl)ferroceneboronic acids and their diol derivatives, did not reveal an intramolecular B–N bond but provided insights into structural elements, similarities, and the quest for specific intramolecular interactions. Such studies are crucial for understanding the molecular conformation and designing molecules with targeted properties (Norrild & Søtofte, 2001).
properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398881 | |
Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid | |
CAS RN |
143979-40-2 | |
Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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